molecular formula C15H23NO B8356703 1-(6-Methoxy1,2,3,4-tetrahydro-1-naphthyl)-N-ethyl-1-amino ethane

1-(6-Methoxy1,2,3,4-tetrahydro-1-naphthyl)-N-ethyl-1-amino ethane

Cat. No.: B8356703
M. Wt: 233.35 g/mol
InChI Key: RJTUYQOGUQTKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy1,2,3,4-tetrahydro-1-naphthyl)-N-ethyl-1-amino ethane is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-ethyl-1-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C15H23NO/c1-4-16-11(2)14-7-5-6-12-10-13(17-3)8-9-15(12)14/h8-11,14,16H,4-7H2,1-3H3

InChI Key

RJTUYQOGUQTKIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Example 93 (2 g) was dissolved in anhydrous MeOH (20 ml) and EtNH2 (3 ml) and the pH adjusted to ca. 8 with methanolic HCl. Sodium cyanoborohydride (500 mg) was added and an additional 2 ml methanolic HCl dropwise. The reaction was stirred under N2 for 48h then 6 N HCl added to pH<2. The methanol was removed under vacuum and the aqueous layer extracted with CH2Cl2 (2×100 ml). The organic layer was separated, washed with brine, dried (MgSO4), filtered and evaporated giving 0.18 g of an oil. The neutral CH2Cl2 extract was dried (MgSO4), filtered and evaporated then partitioned between 2 N HCl and a mixture of ether/hexane. The organic layer was separated and discarded. The acidic layer was basified and extracted with CH2Cl2. The organic layer was separated, dried (MgSO4), filtered and evaporated giving an additional 1.12 g of product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
[Compound]
Name
48h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Name

Synthesis routes and methods II

Procedure details

The product of Example 93(2 g) was dissolved in anhydrous MeOH (20 ml) and EtNH2 (3 ml) and the pH adjusted to ca. 8 with methanolic HCl. Sodium cyanoborohydride (500 mg) was added and an additional 2 ml methanolic HCI dropwise. The reaction was stirred under N2 for 48 h then 6N HCl added to pH<2. The methanol was removed under vacuum and the aqueous layer extracted with CH2Cl2 (2×100 ml). The organic layer was separated, washed with brine, dried (MgSO4), filtered and evaporated giving 0.18 g of an oil. The neutral CH2Cl2 extract was dried (MgSO4), filtered and evaporated then partitioned between 2N HCl and a mixture of ether/hexane. The organic layer was separated and discarded. The acidic layer was basified and extracted with CH2Cl2. The organic layer was separated, dried (MgSO4), filtered and evaporated giving an additional 1.12 g of product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

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